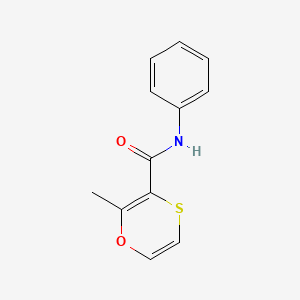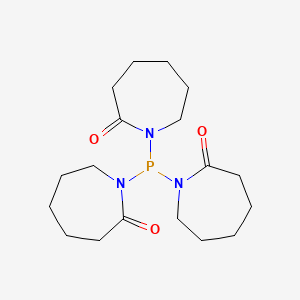
(2,5-Dimethylphenyl)(dimethyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylphenyl)(dimethyl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and a 2,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylphenyl)(dimethyl)phenylsilane typically involves the reaction of 2,5-dimethylphenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (2,5-Dimethylphenyl)(dimethyl)phenylsilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Functionalized phenylsilane derivatives.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylphenyl)(dimethyl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a silylating agent in organic synthesis to protect hydroxyl groups and other reactive sites.
Material Science: The compound is used in the synthesis of silicon-based polymers and materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive silicon-containing compounds.
Industry: It is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2,5-Dimethylphenyl)(dimethyl)phenylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The phenyl groups provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Dimethylphenylsilane: Similar structure but lacks the 2,5-dimethyl substitution on the phenyl group.
Trimethylphenylsilane: Contains three methyl groups bonded to the silicon atom instead of two.
Diphenylsilane: Contains two phenyl groups bonded to the silicon atom.
Uniqueness: (2,5-Dimethylphenyl)(dimethyl)phenylsilane is unique due to the presence of the 2,5-dimethyl substitution on the phenyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
135609-07-3 |
|---|---|
Molekularformel |
C16H20Si |
Molekulargewicht |
240.41 g/mol |
IUPAC-Name |
(2,5-dimethylphenyl)-dimethyl-phenylsilane |
InChI |
InChI=1S/C16H20Si/c1-13-10-11-14(2)16(12-13)17(3,4)15-8-6-5-7-9-15/h5-12H,1-4H3 |
InChI-Schlüssel |
GATOIGDSKQCYMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)[Si](C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



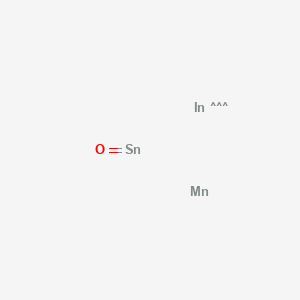
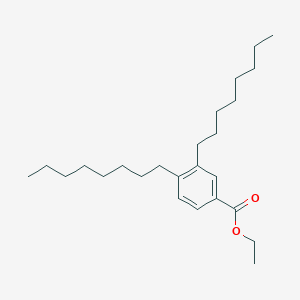
![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
![N-{[2-Amino-5-(diethylamino)phenyl]methyl}methanesulfonamide](/img/structure/B14273969.png)
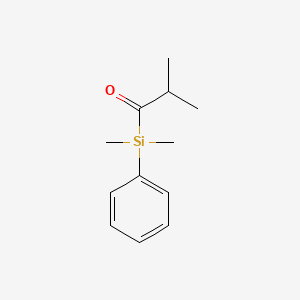
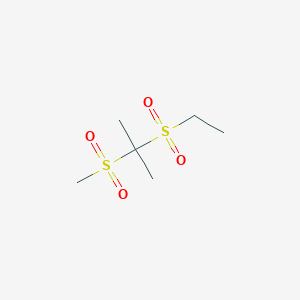

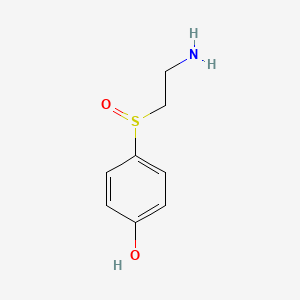


![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
